4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AM404 and is a synthetic analog of anandamide, an endocannabinoid neurotransmitter that plays a crucial role in pain management and mood regulation. AM404 has been studied extensively for its pharmacological properties and has shown promising results in various preclinical studies.
Mechanism of Action
AM404 exerts its pharmacological effects by inhibiting the uptake of anandamide, thereby increasing its concentration in the body. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the body, leading to various physiological effects such as pain relief, mood regulation, and appetite control. By inhibiting the uptake of anandamide, AM404 enhances its effects, leading to increased pain relief and mood regulation.
Biochemical and Physiological Effects:
AM404 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. AM404 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, AM404 has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for use in experiments. Additionally, AM404 has been extensively studied for its pharmacological properties, which means that there is a wealth of information available on its mechanism of action and potential therapeutic applications. However, one limitation of using AM404 in laboratory experiments is that it is a relatively new compound, and there is still much to be learned about its long-term effects and potential side effects.
Future Directions
There are several future directions for research on AM404. One potential area of research is the development of new analogs of AM404 that have improved pharmacological properties. Another area of research is the use of AM404 in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects and potential side effects of AM404. Overall, AM404 has shown great promise in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
AM404 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, AM404 has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-14-22(26(4,24)25)17-12-10-16(11-13-17)20(23)21-19-9-7-6-8-18(19)15(2)3/h5-13,15H,1,14H2,2-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTLATCGXYHWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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